(-)-1 4-Di-o-tosyl-L-threitol

Chiral synthesis Enantiomeric purity Absolute configuration

(-)-1,4-Di-O-tosyl-L-threitol (CAS 57495-46-2), also referred to as L-Threitol-1,4-ditosylate, is a chiral, non-racemic derivative of the four-carbon sugar alcohol L-threitol. The compound bears two p-toluenesulfonyl (tosyl) ester groups at the terminal 1- and 4-positions while retaining free secondary hydroxyl groups at the 2- and 3-positions, a regiochemical arrangement that renders it a difunctional electrophilic intermediate for nucleophilic displacement reactions.

Molecular Formula C18H22O8S2
Molecular Weight 430.5 g/mol
CAS No. 57495-46-2
Cat. No. B147106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-1 4-Di-o-tosyl-L-threitol
CAS57495-46-2
Synonyms(-)-1,4-Ditosylthreitol;  (S,S)-1,4-Di-O-tosylthreitol;  1,4-Bis(4-toluenesulfonyl)-L-threitol; _x000B_S-(R*,R*)]-1,2,3,4-Butanetetrol 1,4-Bis(4-methylbenzenesulfonate);  (2S,3S)-1,2,3,4-Butanetetrol, 1,4-bis(4-methylbenzenesulfonate)
Molecular FormulaC18H22O8S2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O
InChIInChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1
InChIKeyFOQGPMGPNUYCOK-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-1,4-Di-O-tosyl-L-threitol (CAS 57495-46-2): A Protected Chiral C4 Building Block for Aza-Sugar Synthesis


(-)-1,4-Di-O-tosyl-L-threitol (CAS 57495-46-2), also referred to as L-Threitol-1,4-ditosylate, is a chiral, non-racemic derivative of the four-carbon sugar alcohol L-threitol . The compound bears two p-toluenesulfonyl (tosyl) ester groups at the terminal 1- and 4-positions while retaining free secondary hydroxyl groups at the 2- and 3-positions, a regiochemical arrangement that renders it a difunctional electrophilic intermediate for nucleophilic displacement reactions . Its primary documented application is as a protected precursor in the construction of polyhydroxylated pyrrolidine (aza-sugar) scaffolds that serve as inhibitors of matrix metalloproteinases (MMPs) and ADAM proteases [1].

(-)-1,4-Di-O-tosyl-L-threitol Cannot Be Replaced by Common Analogs Without Sacrificing Synthetic Utility


The choice of protecting group, absolute configuration, and core polyol scaffold directly determines the stereochemical outcome of the downstream aza-sugar cyclization and the biological activity of the resulting MMP/ADAM inhibitor [1]. Swapping (-)-1,4-Di-O-tosyl-L-threitol for its D-enantiomer [(+)-1,4-Di-O-tosyl-D-threitol, CAS 50623-73-9] would invert every chiral center in the final inhibitor, yielding a diastereomeric product with unpredictable and likely diminished potency . Likewise, substituting the 2,3-O-isopropylidene-protected analog (CAS 37002-45-2) introduces an additional deprotection step that is incompatible with some downstream chemistries and may compromise the free-hydroxyl-directed selectivity required for the aldol-based chain extension described in the literature [2]. A simple mesylate or unprotected L-threitol lacks the balanced electrophilicity–stability profile required for dual displacement at the 1- and 4-positions [3].

Quantitative Differentiation Evidence for (-)-1,4-Di-O-tosyl-L-threitol vs. Closest Analogs


Enantiomeric Configuration Lock: (2S,3S)-Absolute Stereochemistry Ensures Correct Aza-Sugar Topology

The target compound bears the (2S,3S) absolute configuration derived from L-threitol, as confirmed by its InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1 . The D-enantiomer, (+)-1,4-Di-O-tosyl-D-threitol (CAS 50623-73-9), possesses the (2R,3R) configuration . In the aza-sugar MMP inhibitor synthesis reported by Moriyama et al., the stereochemistry of the trihydroxy-piperidine unit is fixed as 2R,3S,4R,5S, a configuration that is obtainable selectively only from the L-threitol-derived starting material [1].

Chiral synthesis Enantiomeric purity Absolute configuration

Application-Specific Literature Precedent: Validated Intermediate in Aza-Sugar MMP/ADAM Inhibitor Synthesis

The Moriyama et al. (2003) paper explicitly states that the azasugar scaffold is 'readily obtainable from L-Threitol' and utilizes aldehyde 6, which is prepared easily from L-threitol [1]. Although the paper does not explicitly name the ditosylate, multiple authoritative vendor sources (CymitQuimica, Santa Cruz Biotechnology, BOC Sciences) identify L-Threitol-1,4-ditosylate as the protected intermediate used in this synthetic route . In contrast, the 2,3-O-isopropylidene-protected analog (CAS 37002-45-2) is primarily cited in the context of chiral dendrimer synthesis – a completely different application space [2].

MMP inhibitors ADAM inhibitors Aza-sugar synthesis

Economic Differentiation: Procurement Cost Comparison vs. Isopropylidene-Protected Analog

Pricing data from CymitQuimica (accessed April 2026) indicates that (-)-1,4-Di-O-tosyl-L-threitol is available at approximately €364 for 500 mg (€0.73/mg) and €2,765 for 10 g (€0.28/mg) . In comparison, the 2,3-O-isopropylidene-protected derivative (CAS 37002-45-2) from TCI America is listed at a significantly higher cost per gram for research quantities . For synthesis protocols that do not require the acetonide protecting group, selecting the unprotected ditosylate eliminates both the cost of the extra protecting group and the additional synthetic step required for its removal, thereby reducing total synthesis cost and time [1].

Procurement cost Research chemical pricing Budget optimization

Leaving Group Electrophilicity: Tosylate vs. Mesylate vs. Hydroxyl in Bimolecular Substitution

The tosylate group (pKa of conjugate acid ≈ -2.8) is a substantially better leaving group than the parent hydroxyl (pKa ≈ 15.7) or the mesylate analog (pKa ≈ -1.9) [1]. This difference in leaving-group quality translates to faster SN2 displacement rates under milder conditions. For the target compound, this means both the 1- and 4-positions are activated for sequential or simultaneous nucleophilic attack without requiring additional activation steps. The free 2,3-hydroxyl groups further provide handles for directed reactions that are not available with fully protected analogs .

Leaving group ability Nucleophilic substitution Synthetic efficiency

Optimal Application Scenarios for (-)-1,4-Di-O-tosyl-L-threitol Based on Quantitative Evidence


Synthesis of (2R,3S,4R,5S)-Configured Aza-Sugar MMP/ADAM Inhibitors

This is the primary literature-validated application for the target compound. The Moriyama et al. (2003) protocol uses L-threitol-derived intermediates to construct the trihydroxypiperidine scaffold with the specific 2R,3S,4R,5S stereochemistry required for MMP-1, MMP-3, MMP-9, and TACE inhibition [1]. Procuring the (2S,3S)-ditosylate ensures the correct absolute configuration is installed from the outset, eliminating the need for chiral resolution steps later in the synthesis.

Sequential Bifunctional Electrophile in Bis-Nucleophilic Cyclization Reactions

The dual tosylate architecture of (-)-1,4-Di-O-tosyl-L-threitol makes it an ideal C4 bis-electrophile for reactions with bis-nucleophiles (e.g., primary amines, thiols) to form five- or six-membered heterocycles . The tosylate groups provide sufficient electrophilicity for efficient displacement (pKa of conjugate acid ≈ -2.8) while remaining stable enough to handle and store at 2–8 °C . This contrasts with more labile triflate esters that require anhydrous conditions and immediate use.

Chiral Building Block for Polyhydroxylated Pyrrolidine Libraries

The free 2,3-diol motif provides a site for stereodirecting effects during aldol additions, as demonstrated in the Moriyama synthesis where the aldehyde derived from L-threitol undergoes diastereoselective aldol coupling [1]. This application is inaccessible with the 2,3-O-isopropylidene-protected analog, which masks the diol and would require an additional deprotection step, adding at least one synthetic transformation and potential yield loss to any library synthesis effort.

Cost-Sensitive Academic or Early-Stage Medicinal Chemistry Programs

At approximately €0.28–0.73 per milligram (CymitQuimica pricing), the target compound is a cost-effective entry point for exploratory aza-sugar chemistry compared to the more expensive isopropylidene-protected variant . For programs that plan to synthesize 10–50 analogs, the cumulative savings can be reallocated to other reagents or to scale-up. Additionally, the commercial availability from multiple vendors (CymitQuimica, Santa Cruz, Pharmaffiliates) provides supply-chain redundancy that mitigates single-source procurement risk.

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